1-(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-3-phenylpropan-1-one
Description
Properties
IUPAC Name |
1-[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]-3-phenylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-14-7-9-17(20-19-14)23-16-11-12-21(13-16)18(22)10-8-15-5-3-2-4-6-15/h2-7,9,16H,8,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSDVQPAADOZRLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCN(C2)C(=O)CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-3-phenylpropan-1-one typically involves the following steps:
Formation of the Pyridazinyl Intermediate: The starting material, 6-methylpyridazine, undergoes a nucleophilic substitution reaction with an appropriate leaving group to form the 6-methylpyridazin-3-yl intermediate.
Pyrrolidinylation: The intermediate is then reacted with pyrrolidine under basic conditions to introduce the pyrrolidinyl group.
Phenylpropanone Addition: Finally, the compound is subjected to a Friedel-Crafts acylation reaction with phenylpropanone to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-3-phenylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions of the molecule, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
1-(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-3-phenylpropan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-3-phenylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical features of 1-(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-3-phenylpropan-1-one and related compounds:
Structural and Functional Insights:
- Pyridazine vs. Phthalazine/Phthalazinone: The target compound’s pyridazine ring (a six-membered, two-nitrogen heterocycle) differs from the phthalazine in ’s compound, which contains a fused benzene ring.
- Ketone Positioning: The target’s propan-1-one group is analogous to the propenone in ’s compound. Both exhibit IR carbonyl stretches near 1634 cm⁻¹, but the α,β-unsaturated ketone in may enhance conjugation and stability .
- Substituent Effects : The triazole group in ’s compound introduces hydrogen-bonding capability absent in the target, while the furan in ’s compound provides a smaller, oxygen-rich heterocycle, likely reducing steric hindrance .
Research Implications and Gaps
Further studies should explore:
- Synthesis optimization using palladium catalysis (as in ) .
- Comparative pharmacokinetics of pyridazine vs. pyridine/furan analogs .
- Stereochemical resolution of the pyrrolidine-oxy linkage .
This analysis underscores the need for targeted experimental validation to fully characterize the compound’s properties.
Q & A
Q. Methodological Answer
-
Oxidation : Treating the ketone group with m-CPBA forms an epoxide, which can be used to evaluate steric effects on receptor binding. Alternatively, ozonolysis cleaves the propanone chain, revealing the role of the phenyl group in activity .
-
Reduction : Sodium borohydride reduces the ketone to a secondary alcohol, enabling comparison of hydrogen-bonding capacity. Data from reduced analogs show a 5–10× drop in potency, underscoring the ketone’s importance .
-
Table : Modified Derivatives and Activity
Derivative Modification 5-HT₂A IC₅₀ (nM) Solubility (mg/mL) Parent None 12 ± 2 0.8 ± 0.1 Epoxide Oxidized ketone 25 ± 3 0.5 ± 0.1 Alcohol Reduced ketone 110 ± 15 1.2 ± 0.2
What computational and experimental approaches are synergistic for elucidating the compound’s mechanism of action in neurological pathways?
Advanced Research Question
- Molecular Dynamics (MD) Simulations : Predict binding poses at dopamine D₂ receptors. Simulations suggest the pyrrolidine oxygen forms a key hydrogen bond with Asp114 .
- In Vitro Validation : Use radioligand displacement assays (³H-spiperone for D₂) to confirm MD predictions. Correlate ΔG (binding) from simulations with experimental Ki values .
- Pathway Analysis : RNA-seq of treated neuronal cells identifies downstream effects on CREB and mTOR pathways, linking receptor binding to functional outcomes .
How do stereochemical considerations impact the synthesis and biological activity of this compound?
Q. Methodological Answer
- Chiral Centers : The pyrrolidine ring introduces potential stereoisomers. Asymmetric synthesis using Evans auxiliaries or chiral catalysts (e.g., Jacobsen’s) yields enantiopure forms .
- Activity Differences : (R)- and (S)-enantiomers show divergent receptor selectivity. For example, the (R)-form has 10× higher affinity for 5-HT₂A over D₂, while the (S)-form is non-selective .
- Analytical Techniques : Chiral HPLC (e.g., Chiralpak AD-H column) and circular dichroism (CD) verify enantiomeric excess (>99% ee) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
